molecular formula C10H8N2Se B14268813 Methyl(phenylselanyl)propanedinitrile CAS No. 141439-28-3

Methyl(phenylselanyl)propanedinitrile

Cat. No.: B14268813
CAS No.: 141439-28-3
M. Wt: 235.15 g/mol
InChI Key: NYKQOHZANIATFP-UHFFFAOYSA-N
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Description

Methyl(phenylselanyl)propanedinitrile is an organic compound that contains selenium, a relatively rare element in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(phenylselanyl)propanedinitrile can be synthesized through several methods. One common approach involves the reaction of phenylselanyl chloride with malononitrile in the presence of a base such as potassium carbonate in dimethyl sulfoxide at room temperature under an inert atmosphere . This reaction typically proceeds with high yield and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic reactions apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of selenium-containing reagents due to their potential toxicity.

Chemical Reactions Analysis

Types of Reactions

Methyl(phenylselanyl)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction of the nitrile groups can yield primary amines.

    Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of nitrile groups.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl(phenylselanyl)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.

    Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of methyl(phenylselanyl)propanedinitrile involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the nitrile groups can interact with enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    Phenylselanyl derivatives: Compounds like phenylselanyl chloride and phenylselanyl alcohol share the selenium-containing phenyl group.

    Nitrile-containing compounds: Malononitrile and benzylidenemalononitrile are structurally similar due to the presence of nitrile groups.

Uniqueness

Methyl(phenylselanyl)propanedinitrile is unique due to the combination of the phenylselanyl group and the nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

CAS No.

141439-28-3

Molecular Formula

C10H8N2Se

Molecular Weight

235.15 g/mol

IUPAC Name

2-methyl-2-phenylselanylpropanedinitrile

InChI

InChI=1S/C10H8N2Se/c1-10(7-11,8-12)13-9-5-3-2-4-6-9/h2-6H,1H3

InChI Key

NYKQOHZANIATFP-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C#N)[Se]C1=CC=CC=C1

Origin of Product

United States

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